molecular formula C8H3F6NO4 B13148677 1-Nitro-3,5-bis(trifluoromethoxy)benzene

1-Nitro-3,5-bis(trifluoromethoxy)benzene

Cat. No.: B13148677
M. Wt: 291.10 g/mol
InChI Key: FCUIPSWVXACFBH-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Aromatic Compounds in Contemporary Chemical Research

Fluorinated aromatic compounds are a cornerstone of modern chemical research, with applications spanning pharmaceuticals, agrochemicals, and materials science. researchgate.netnumberanalytics.com The introduction of fluorine atoms into an aromatic ring can dramatically alter its physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity can influence the electron density of the aromatic system, affecting its reactivity in various chemical transformations. numberanalytics.com This has led to the development of a wide range of fluorinated drugs, including hypnotics, tranquilizers, anti-inflammatory agents, and antibacterials. researchgate.net Furthermore, the unique properties conferred by fluorine have made these compounds valuable in the development of liquid crystals and materials for positron emission tomography. researchgate.net The ongoing exploration of novel synthetic methodologies to access aromatic molecules with multiple C-F bonds underscores the importance of this class of compounds in contemporary research. researchgate.net

Significance of Trifluoromethoxy and Nitro Substituents in Molecular Design

The molecular architecture of 1-Nitro-3,5-bis(trifluoromethoxy)benzene is distinguished by the presence of two key functional groups: the trifluoromethoxy (-OCF₃) group and the nitro (-NO₂) group. Each of these substituents imparts distinct and powerful electronic effects that are highly valuable in molecular design.

The trifluoromethoxy group is a strongly electron-withdrawing substituent that has become increasingly important in pharmaceutical and agrochemical chemistry. beilstein-journals.org It is considered one of the most lipophilic substituents, a property that can enhance the in vivo uptake and transport of biologically active molecules. beilstein-journals.orgresearchgate.net The incorporation of the -OCF₃ group can also confer increased metabolic stability to a molecule. researchgate.net Its unique combination of properties, including enhanced metabolic stability and distinct electronic characteristics, makes it an attractive feature in the design of new drugs. researchgate.net

The nitro group is also a potent electron-withdrawing group, a property that significantly influences the reactivity of the aromatic ring to which it is attached. wikipedia.org The presence of a nitro group generally retards electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution. wikipedia.org This activating effect is widely exploited in organic synthesis to carry out a variety of chemical reactions. scispace.com Historically, aromatic nitro compounds have been crucial precursors for the synthesis of dyes and explosives, and they continue to be valuable reagents for the creation of complex target molecules. scispace.com

The combination of two trifluoromethoxy groups and one nitro group on a benzene (B151609) ring, as seen in this compound, is expected to result in a highly electron-deficient aromatic system with unique reactivity and potential applications.

Historical Perspectives on Related Chemical Entities and Their Methodologies

The study of fluorinated aromatic compounds has a rich history. Early investigations into the fluorination of benzene laid the groundwork for the synthesis of a wide array of fluorinated derivatives. acs.org The development of methods to introduce trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups onto aromatic rings has been a significant area of research. The first aryl trifluoromethyl ethers were prepared in 1955, and since then, various synthetic strategies have been developed. beilstein-journals.org These methods often involve the use of specialized fluorinating agents and reaction conditions. beilstein-journals.org

Similarly, the chemistry of nitroaromatic compounds has been extensively studied for over a century, dating back to the work of August Kekulé on the structure of benzene. schoolwires.net The nitration of aromatic compounds is a fundamental reaction in organic chemistry, typically achieved using a mixture of nitric and sulfuric acids. wikipedia.org The synthesis of related compounds, such as 1-Nitro-3,5-bis(trifluoromethyl)benzene, is well-documented and provides a basis for understanding the potential synthetic routes to its trifluoromethoxy analog.

Rationale and Research Gaps in the Study of this compound

Despite the well-established importance of both trifluoromethoxy and nitro-substituted aromatic compounds, a significant research gap exists specifically for this compound. A comprehensive search of the scientific literature reveals a lack of dedicated studies on its synthesis, characterization, and reactivity.

The rationale for studying this compound is compelling. The presence of three strongly electron-withdrawing groups is predicted to create a highly electrophilic aromatic ring, potentially enabling unique chemical transformations that are not possible with less substituted benzenes. Understanding the synergistic or antagonistic effects of these substituents on the molecule's properties and reactivity would be a valuable contribution to the field of physical organic chemistry. Furthermore, given the prevalence of fluorinated and nitrated compounds in medicinal chemistry, this molecule could serve as a novel scaffold for the development of new therapeutic agents.

Scope and Objectives of Academic Research on the Compound

Future academic research on this compound would likely encompass several key objectives:

Development of an efficient and scalable synthetic route: The primary objective would be to devise a reliable method for the preparation of this compound in sufficient quantities for further study.

Thorough physicochemical characterization: This would involve a detailed analysis of its structural, electronic, and spectroscopic properties using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Investigation of its chemical reactivity: A central goal would be to explore the reactivity of the highly electron-deficient aromatic ring in various reactions, including nucleophilic aromatic substitution and reductions of the nitro group.

Computational and theoretical studies: Quantum chemical calculations could provide valuable insights into the molecule's electronic structure, stability, and predicted reactivity, complementing experimental findings.

Exploration of potential applications: Based on its unique properties, research could be directed towards evaluating its potential as a building block in the synthesis of novel materials, agrochemicals, or pharmaceutical candidates.

Addressing these objectives would fill the current knowledge void and potentially unlock new avenues in the application of highly functionalized aromatic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3F6NO4

Molecular Weight

291.10 g/mol

IUPAC Name

1-nitro-3,5-bis(trifluoromethoxy)benzene

InChI

InChI=1S/C8H3F6NO4/c9-7(10,11)18-5-1-4(15(16)17)2-6(3-5)19-8(12,13)14/h1-3H

InChI Key

FCUIPSWVXACFBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Nitro 3,5 Bis Trifluoromethoxy Benzene

Retrosynthetic Disconnection Analysis

A logical retrosynthetic analysis of 1-nitro-3,5-bis(trifluoromethoxy)benzene suggests that the most straightforward approach involves the electrophilic nitration of a suitable precursor. The carbon-nitrogen bond of the nitro group is a prime candidate for disconnection, leading back to the key intermediate, 3,5-bis(trifluoromethoxy)benzene. This precursor already possesses the desired arrangement of the two trifluoromethoxy groups.

An alternative, though potentially more complex, retrosynthetic pathway could involve the introduction of the trifluoromethoxy groups at a later stage. This would entail a nucleophilic aromatic substitution (SNAr) reaction on a dinitro-substituted precursor bearing suitable leaving groups. However, the former strategy, involving the nitration of a pre-functionalized benzene (B151609) ring, is generally more common and will be the primary focus of this discussion.

Precursor Synthesis and Functional Group Interconversions for Substituted Benzenes

The successful synthesis of this compound is critically dependent on the efficient preparation of its precursor, 3,5-bis(trifluoromethoxy)benzene. A common and practical starting material for this precursor is 3,5-dihydroxybenzoic acid or resorcinol (B1680541) (1,3-dihydroxybenzene).

The synthesis of 3,5-bis(trifluoromethoxy)benzene from a dihydroxy precursor typically involves a trifluoromethoxylation reaction. While specific, detailed protocols for this exact transformation are not widely published, the general principle involves the reaction of the diol with a suitable trifluoromethoxylation reagent.

One potential route could involve the conversion of the hydroxyl groups to a more reactive species, followed by reaction with a source of the trifluoromethoxy group. Another approach could utilize modern trifluoromethoxylation reagents that can directly react with phenols.

Direct and Indirect Approaches for Nitro Group Introduction

With the precursor, 3,5-bis(trifluoromethoxy)benzene, in hand, the next critical step is the introduction of the nitro group at the C1 position. This is typically achieved through electrophilic aromatic substitution.

Electrophilic Aromatic Nitration Mechanisms and Selectivity

The trifluoromethoxy (-OCF₃) group is known to be an ortho, para-directing yet deactivating group in electrophilic aromatic substitution. The deactivating nature arises from the strong electron-withdrawing inductive effect of the fluorine atoms. However, the oxygen atom's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. In the case of 3,5-bis(trifluoromethoxy)benzene, the positions ortho and para to one -OCF₃ group are also ortho and para to the second, thus strongly activating the C2, C4, and C6 positions for electrophilic attack. The C1 position, being sterically the most accessible of the activated positions, is the expected site of nitration.

The standard mechanism for electrophilic aromatic nitration involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the nitronium ion. The benzene ring of the substrate then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a weak base, such as water or the bisulfate ion, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

Given the deactivating nature of the trifluoromethoxy groups, the nitration of 3,5-bis(trifluoromethoxy)benzene is expected to require forcing conditions, such as elevated temperatures, similar to the nitration of other deactivated aromatic compounds. For instance, the nitration of the structurally analogous 1,3-bis(trifluoromethyl)benzene (B1330116) to yield 1-nitro-3,5-bis(trifluoromethyl)benzene is carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures.

A plausible reaction scheme for the nitration of 3,5-bis(trifluoromethoxy)benzene is presented in the table below.

StepReactantsReagentsConditionsProduct
13,5-bis(trifluoromethoxy)benzeneConcentrated Nitric Acid, Concentrated Sulfuric AcidElevated TemperatureThis compound

Alternative Nitration Reagents and Conditions

For substrates that are sensitive to the harsh conditions of mixed acid nitration, or to achieve different selectivity, alternative nitrating agents can be employed. These can include reagents that generate the nitronium ion under milder conditions. Examples of such reagents include nitronium tetrafluoroborate (B81430) (NO₂BF₄) or other nitronium salts. These reagents can sometimes offer advantages in terms of reaction control and reduced side product formation.

Another approach for the nitration of deactivated rings involves the use of milder nitrating systems, which can be beneficial in preventing over-nitration or degradation of the starting material.

Trifluoromethoxylation Protocols

As mentioned in the retrosynthetic analysis, an alternative route to the target molecule could involve the introduction of the trifluoromethoxy groups onto a pre-nitrated aromatic core.

Nucleophilic Aromatic Substitution (SNAr) Pathways for –OCF₃ Introduction

This alternative strategy would likely start from a precursor such as 1,3-dihalo-5-nitrobenzene or a related compound with suitable leaving groups at the 1 and 3 positions. The electron-withdrawing nitro group would activate the ring towards nucleophilic aromatic substitution. The trifluoromethoxide anion (⁻OCF₃) or a synthetic equivalent could then be used as the nucleophile to displace the leaving groups.

However, the generation and use of the trifluoromethoxide anion can be challenging due to its instability. Modern advancements in fluorine chemistry have led to the development of more stable and manageable sources of the trifluoromethoxy group for nucleophilic reactions.

The feasibility of this SNAr approach would depend on the availability of the starting dinitro-substituted benzene derivative and the efficiency of the double nucleophilic substitution reaction.

Radical-Mediated Trifluoromethoxylation

Radical-mediated trifluoromethoxylation has emerged as a powerful tool for the direct introduction of the -OCF₃ group onto aromatic rings via C-H activation. nih.govnih.gov This approach typically involves the generation of the trifluoromethoxy radical (•OCF₃), which then adds to the arene.

The general mechanism proceeds via the following steps:

Radical Generation: A precursor reagent generates the •OCF₃ radical, often initiated by a photoredox catalyst under visible light or through thermal means. nih.govnih.gov

Radical Addition: The electrophilic •OCF₃ radical adds to the electron-rich aromatic ring, forming a cyclohexadienyl radical intermediate. nih.gov

Rearomatization: The intermediate is oxidized and subsequently deprotonated to restore aromaticity, yielding the final trifluoromethoxylated product. nih.gov

A significant challenge in applying this method to synthesize this compound is the nature of the substrate. Direct C-H trifluoromethoxylation is often less effective for electron-deficient arenes, such as those bearing strongly deactivating nitro groups. researchgate.net Research indicates that such substrates may yield no product or only trace amounts under typical radical trifluoromethoxylation conditions. researchgate.net

Therefore, a more plausible, albeit hypothetical, radical-based strategy would involve a multi-step sequence where the trifluoromethoxy groups are installed prior to nitration. For instance, a direct C-H bis-trifluoromethoxylation of benzene could be envisioned, followed by a regioselective nitration of the resulting 1,3-bis(trifluoromethoxy)benzene. The trifluoromethoxy group is moderately deactivating and meta-directing, which would favor the formation of the desired this compound isomer.

Table 1: Comparison of Selected Radical •OCF₃ Sources

Reagent/Precursor Activation Method Advantages Disadvantages
Bis(trifluoromethyl)peroxide (BTMP) Photoredox or TEMPO catalysis Accessible from bulk chemicals. nih.gov Low atom economy, gaseous reagent. nih.gov
Pyridinium-based Reagents Photoredox catalysis Bench-stable, operationally simple. nih.gov Multi-step synthesis required.

Transition Metal-Catalyzed Trifluoromethoxylation

Transition metal catalysis offers a complementary approach to forming C-O bonds, which could be adapted for the synthesis of aryl trifluoromethyl ethers. These methods typically involve the cross-coupling of an aryl electrophile (e.g., aryl halide) with a trifluoromethoxide source. While palladium-catalyzed trifluoromethylation is well-documented, direct trifluoromethoxylation is less common but conceptually feasible. nih.govmit.edumit.edu

A hypothetical route could start from a precursor such as 1,3-dichloro-5-nitrobenzene or 1,3-dibromo-5-nitrobenzene . The synthesis would involve a double cross-coupling reaction using a suitable trifluoromethoxide source, such as CsOCF₃ or AgOCF₃, and a palladium or copper catalyst.

The catalytic cycle would likely involve:

Oxidative Addition: The metal catalyst (e.g., Pd(0)) inserts into the aryl-halide bond.

Transmetalation: The trifluoromethoxide group is transferred to the metal center from the OCF₃ source.

Reductive Elimination: The aryl and trifluoromethoxy groups couple, releasing the final product and regenerating the active catalyst.

Silver-mediated reactions have also been shown to facilitate C-H trifluoromethoxylation, presenting an alternative pathway that could potentially be applied to a suitable precursor. researchgate.net

Table 2: Hypothetical Conditions for Transition Metal-Catalyzed Trifluoromethoxylation

Component Example Role
Aryl Precursor 1,3-dichloro-5-nitrobenzene Provides the aromatic scaffold.
Catalyst Pd(OAc)₂, [(allyl)PdCl]₂ Facilitates the cross-coupling reaction.
Ligand Xantphos, Biaryl phosphines Stabilizes the catalyst and promotes key steps.
OCF₃ Source CsOCF₃, AgOCF₃ Provides the trifluoromethoxy nucleophile.

| Solvent | DMF, Dioxane | Solubilizes reactants and facilitates the reaction. |

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Achieving the desired structure of this compound requires precise control over selectivity.

Chemoselectivity: The primary challenge is to perform the desired C-OCF₃ bond formation without affecting the nitro group. The nitro group is susceptible to reduction under various conditions, including some catalytic systems. Conversely, the strong oxidizing conditions sometimes used in C-H activation could potentially interfere with other functional groups.

Regioselectivity: The 1,3,5-substitution pattern is a key structural feature.

In a route involving nitration as the final step (e.g., nitrating 1,3-bis(trifluoromethoxy)benzene), the directing effects of the two -OCF₃ groups are critical. As meta-directors, they would guide the incoming nitro group to the C5 position, leading to the desired regioisomer.

In a route starting with a nitro-substituted precursor like 1,3-dichloro-5-nitrobenzene, the challenge is to achieve exhaustive double substitution at the two C-Cl bonds while leaving the C-NO₂ bond intact.

Stereoselectivity: Stereoselectivity is not a consideration for the synthesis of this compound, as the molecule is achiral and does not possess any stereocenters.

Sustainable Chemistry Principles in Synthetic Route Design

Incorporating green chemistry principles into the synthesis of complex molecules like this compound is essential for modern chemical manufacturing.

Solvent Selection and Reduction

The choice of solvent has a major impact on the environmental footprint of a synthesis. Traditional solvents like DMF or chlorinated hydrocarbons are effective but pose environmental and health risks. A sustainable approach would prioritize:

Greener Solvents: Utilizing solvents with better safety profiles, such as cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or anisole.

Solvent Reduction: Employing high-concentration reactions or flow chemistry processes, which can significantly reduce solvent consumption per unit of product. acs.org

Catalyst Development and Recycling Strategies

For transition metal-catalyzed routes, catalyst efficiency and reusability are paramount.

Catalyst Efficiency: The goal is to use catalysts with high turnover numbers (TON) and turnover frequencies (TOF), minimizing the amount of precious metal required.

Catalyst Recycling: Developing methods to recover and reuse the catalyst is crucial for both economic and environmental reasons. This can involve using heterogeneous catalysts, which are more easily separated from the reaction mixture, or developing specific protocols for the precipitation and recovery of homogeneous catalysts.

Atom Economy and Process Efficiency

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org A higher atom economy signifies a more efficient and less wasteful process.

Direct C-H functionalization routes are, in principle, highly atom-economical as they avoid the use of pre-functionalized substrates and the generation of stoichiometric byproducts like salts from leaving groups. However, they often require a large excess of the arene substrate, which negatively impacts process efficiency if the excess cannot be easily recovered and recycled. nih.gov

Cross-coupling reactions have lower intrinsic atom economy due to the leaving groups on the precursor (e.g., halides) and the metal salts used as the OCF₃ source, which end up as waste.

Table 3: Illustrative Atom Economy Calculation for a Hypothetical Cross-Coupling Route Reaction: C₆H₃Cl₂NO₂ + 2 AgOCF₃ → C₆H₃(OCF₃)₂NO₂ + 2 AgCl

Reactant/ProductFormulaMolar Mass ( g/mol )
1,3-Dichloro-5-nitrobenzeneC₆H₃Cl₂NO₂192.00
Silver TrifluoromethoxideAgOCF₃192.88
Desired Product C₈H₃F₆NO₂ 291.11
Total Reactant Mass 577.76

Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100% = (291.11 / 577.76) x 100% = 50.4%

This calculation highlights the significant mass of byproducts (in this case, AgCl) generated in such a pathway, underscoring the appeal of developing more atom-economical C-H activation methods, provided their efficiency and selectivity challenges can be overcome.

Chemical Reactivity and Transformation Pathways of 1 Nitro 3,5 Bis Trifluoromethoxy Benzene

Reactivity of the Nitro Functional Group

The nitro group is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity in 1-nitro-3,5-bis(trifluoromethoxy)benzene is significantly influenced by the presence of the two strongly deactivating trifluoromethoxy groups.

Reduction Reactions to Amino and Hydroxylamine (B1172632) Derivatives

The most common reaction of aromatic nitro compounds is their reduction to the corresponding anilines. This transformation is of great industrial importance. The reduction proceeds through several intermediates, with nitroso and hydroxylamine derivatives being the most significant. The complete reduction leads to the formation of the amino group, while partial reduction can yield the hydroxylamine.

For the analogous compound, 1-nitro-3,5-bis(trifluoromethyl)benzene, the reduction to 3,5-bis(trifluoromethyl)aniline (B1329491) has been well-documented. chemicalbook.com This transformation is typically achieved through catalytic hydrogenation. chemicalbook.com Given the similar electronic properties of the trifluoromethyl and trifluoromethoxy groups, a similar reaction pathway is expected for this compound.

The catalytic hydrogenation of aromatic nitro compounds can be carried out under various conditions. google.comgoogle.comrsc.org Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. google.commdpi.com The reaction is typically performed in a solvent such as ethanol, methanol, or ethyl acetate, under a hydrogen atmosphere. chemicalbook.commdpi.com The accumulation of hydroxylamine intermediates can be minimized by the addition of catalytic amounts of vanadium compounds. google.com

ReactantProductCatalystSolventTemperaturePressureYieldReference
1-Nitro-3,5-bis(trifluoromethyl)benzene3,5-Bis(trifluoromethyl)anilinePalladium-carbon (Pd/C)Ethyl acetate60°C2 MPa87% chemicalbook.com
Nitrobenzene (B124822)Aniline (B41778)Pt/MWNTsSolvent-freeAmbient->99% rsc.org
Nitrobenzene DerivativesAniline DerivativesRu/CMK-3Ethanol/WaterRoom TemperatureMedium H2 pressureVariable researchgate.net

Photochemical Reactions and Excited State Behavior of Nitroaromatics

Nitroaromatic compounds exhibit a rich and complex photochemistry. nih.gov Upon absorption of UV light, they are promoted to an excited singlet state (S1), which can then undergo intersystem crossing to a more stable triplet state (T1). arxiv.org The excited states of nitroaromatics are known to be potent oxidants and can participate in a variety of photochemical reactions, including hydrogen atom abstraction and cycloaddition reactions.

The excited state dynamics of nitrobenzene have been studied in detail. nih.govarxiv.org The presence of two strongly electron-withdrawing trifluoromethoxy groups in this compound is expected to influence its photochemical behavior. These groups will lower the energy of the molecular orbitals, which could affect the absorption spectrum and the energies of the excited states. The trifluoromethoxy groups are also known for their high stability, including photochemical stability, which means they are unlikely to undergo direct photochemical transformation. mdpi.com

Reactivity of the Trifluoromethoxy Functional Groups

The trifluoromethoxy group is a unique substituent that imparts specific properties to aromatic compounds, including high stability and strong electron-withdrawing character.

Stability under Various Reaction Conditions

The trifluoromethoxy group is known for its exceptional stability under a wide range of reaction conditions. researchgate.net This stability is attributed to the high strength of the C-F and C-O bonds, as well as the electron-withdrawing nature of the fluorine atoms, which makes the carbon atom less susceptible to attack. mdpi.com The trifluoromethoxy group is generally resistant to cleavage under acidic, basic, and oxidative conditions, and it is also thermally and photochemically stable. mdpi.comresearchgate.net This high stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the trifluoromethoxy groups.

ConditionStability of Trifluoromethoxy GroupReference
AcidicHigh researchgate.net
BasicHigh researchgate.net
OxidativeHigh mdpi.com
Reductive (Catalytic Hydrogenation)High chemicalbook.com
ThermalHigh mdpi.com
PhotochemicalHigh mdpi.com

Influence on Aromatic Ring Electronic Properties and Reactivity

The trifluoromethoxy group is a strong electron-withdrawing group, primarily through the inductive effect (-I) of the highly electronegative fluorine atoms. nih.gov This effect is somewhat counteracted by a weak resonance effect (+R) from the oxygen lone pairs, but the inductive effect is dominant. The presence of two trifluoromethoxy groups at the 3 and 5 positions of the nitrobenzene ring has a profound impact on the electronic properties and reactivity of the molecule.

These two meta-substituents strongly deactivate the aromatic ring towards electrophilic aromatic substitution. The electron density of the ring is significantly reduced, making it much less nucleophilic and therefore less reactive towards electrophiles. Any electrophilic substitution would be directed to the positions ortho to the nitro group (positions 2, 4, and 6), but the reaction would be extremely sluggish.

Conversely, the trifluoromethoxy groups would activate the ring towards nucleophilic aromatic substitution if a suitable leaving group were present at another position on the ring. However, as discussed in section 3.1.3, the meta-positioning of these groups relative to each other and to the nitro group does not favor SNAr at the 1-position.

The electronic effect of substituents can be quantified using Hammett constants. The trifluoromethoxy group has a positive Hammett constant, indicating its electron-withdrawing nature.

SubstituentHammett Constant (σp)Hammett Constant (σm)Reference
-OCF30.350.40 pitt.edu
-CF30.540.43 pitt.edu
-NO20.780.71 pitt.edu

Electrophilic Aromatic Substitution (EAS) on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a class of reactions in which an electrophile replaces a hydrogen atom on an aromatic ring. The reactivity and orientation of these substitutions are significantly influenced by the existing substituents on the benzene ring. wikipedia.org In the case of this compound, the directing effects of the nitro group (-NO₂) and the two trifluoromethoxy groups (-OCF₃) determine the position of incoming electrophiles.

Directing Effects of Substituents and Ortho/Meta/Para Selectivity

Substituents on a benzene ring are classified as either activating or deactivating and as ortho/para-directing or meta-directing. libretexts.org Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org Conversely, deactivating groups withdraw electron density, making the ring less reactive. wikipedia.org

The **nitro group (-NO₂) ** is a strong deactivating group due to both its strong electron-withdrawing inductive effect (-I) and its electron-withdrawing resonance effect (-M). pressbooks.pubyoutube.com This withdrawal of electron density is most pronounced at the ortho and para positions, leaving the meta positions as the most electron-rich and therefore the preferred sites for electrophilic attack. pressbooks.pub Consequently, the nitro group is a meta-director. youtube.com

The trifluoromethoxy group (-OCF₃) , while having an oxygen atom with lone pairs, is also considered a deactivating group. The potent electron-withdrawing inductive effect of the three fluorine atoms (-I effect) outweighs the electron-donating resonance effect (+M effect) of the oxygen. This strong inductive withdrawal of electron density from the benzene ring makes it less reactive towards electrophiles. Similar to the nitro group, the trifluoromethoxy group is also a meta-director. The trifluoromethyl group (-CF₃), a component of the trifluoromethoxy group, is known to be a deactivating and meta-directing group. youtube.com

In this compound, all three substituents are strong deactivating, meta-directing groups. The nitro group is at position 1, and the two trifluoromethoxy groups are at positions 3 and 5. This substitution pattern means that all available positions on the ring (2, 4, and 6) are ortho or para to at least one of these deactivating groups. Specifically:

Position 2 is ortho to the nitro group and ortho to one trifluoromethoxy group.

Position 4 is para to the nitro group and ortho to both trifluoromethoxy groups.

Position 6 is ortho to the nitro group and ortho to the other trifluoromethoxy group.

Given that all substituents strongly deactivate the ring and direct incoming electrophiles to the meta position relative to themselves, electrophilic aromatic substitution on this compound is expected to be extremely difficult to achieve. The positions that are meta to one group are ortho or para to the others, leading to a highly deactivated ring system with no strongly preferred site for electrophilic attack.

Halogenation, Sulfonation, and Alkylation Studies

Standard conditions for these electrophilic aromatic substitution reactions would likely be ineffective. For instance:

Halogenation typically requires a Lewis acid catalyst, but even with this, the deactivated ring may not be sufficiently nucleophilic to react.

Sulfonation , which involves the use of fuming sulfuric acid (a source of the strong electrophile SO₃), is a reversible reaction. masterorganicchemistry.comlumenlearning.com While it can sometimes be forced on deactivated rings with harsh conditions, the extreme deactivation of this particular compound makes it a challenging substrate.

Friedel-Crafts Alkylation and Acylation are generally unsuccessful on strongly deactivated rings. libretexts.org The presence of a nitro group is known to inhibit these reactions.

Given the cumulative deactivating effect of one nitro and two trifluoromethoxy groups, it is reasonable to predict that this compound would be highly resistant to electrophilic aromatic substitution under typical laboratory conditions.

Nucleophilic Aromatic Substitution (SNAr) on the Benzene Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups. libretexts.org

Influence of Substituents on SNAr Kinetics and Mechanisms

The presence of strong electron-withdrawing groups, such as nitro (-NO₂) and trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) groups, is crucial for the SNAr mechanism to proceed. libretexts.orgyoutube.com These groups activate the ring towards nucleophilic attack by withdrawing electron density, making the carbon atom attached to the leaving group more electrophilic. youtube.com Furthermore, they stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance. youtube.com

For this stabilization to be effective, the electron-withdrawing groups must be positioned ortho or para to the leaving group. libretexts.orgyoutube.com This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing group, significantly lowering the activation energy of the reaction. youtube.com If the electron-withdrawing groups are meta to the leaving group, this resonance stabilization is not possible, and the SNAr reaction is much less likely to occur. libretexts.org

In this compound, there is no leaving group present on the ring. Therefore, for an SNAr reaction to occur, one of the existing substituents would have to act as a leaving group. The nitro group can, under certain conditions, be displaced, but this is generally less common than the displacement of a halide. The trifluoromethoxy group is not a typical leaving group in SNAr reactions.

However, if a good leaving group (e.g., a halogen) were present on the ring, the existing nitro and trifluoromethoxy groups would strongly influence the reaction's feasibility and rate. For example, in a hypothetical 1-chloro-2-nitro-4,6-bis(trifluoromethoxy)benzene, the chlorine atom would be ortho to the nitro group and para to one of the trifluoromethoxy groups, making it highly susceptible to nucleophilic attack.

Reaction with Various Nucleophiles

While specific studies on SNAr reactions of this compound itself are scarce due to the absence of a conventional leaving group, related compounds demonstrate the principles. For instance, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes nucleophilic aromatic substitution of the fluorine atom with various oxygen, sulfur, and nitrogen nucleophiles. researchgate.netnih.gov Similarly, the SNAr reaction of 4-trifluoromethyl-2-nitro-1-fluorobenzene with benzylamine (B48309) has been studied. researchgate.net

These examples show that in appropriately substituted benzenes, a variety of nucleophiles can displace a leaving group. Common nucleophiles in SNAr reactions include:

Hydroxide ions (OH⁻)

Alkoxides (RO⁻)

Thiolates (RS⁻)

Ammonia (NH₃)

Amines (RNH₂ or R₂NH)

Azides (N₃⁻)

The reaction of these nucleophiles with a substrate like this compound would be contingent on forcing one of the existing groups to leave or modifying the molecule to include a better leaving group.

Radical Reactions and Pathways Involving the Compound

Information regarding radical reactions specifically involving this compound is limited in the available literature. However, the chemistry of related compounds provides some insight into potential radical pathways.

Aromatic nitro compounds can participate in radical reactions, often involving the reduction of the nitro group. For instance, single-electron reduction of nitroaromatics can lead to the formation of radical anions.

The trifluoromethoxy group (-OCF₃) can be introduced onto aromatic rings via radical reactions. For example, the radical C-H trifluoromethoxylation of arenes can be achieved using reagents like bis(trifluoromethyl)peroxide (CF₃OOCF₃) under photocatalytic or TEMPO-catalyzed conditions. fu-berlin.de While this describes the formation of trifluoromethoxylated arenes rather than the reaction of a pre-existing one, it highlights the involvement of trifluoromethoxy-related species in radical processes.

Similarly, the trifluoromethyl group (-CF₃), a component of the trifluoromethoxy group, is often introduced via radical pathways. Electrophilic trifluoromethylating agents can undergo one-electron reduction to generate the trifluoromethyl radical (•CF₃). beilstein-journals.org

Given these precedents, it is plausible that this compound could participate in radical reactions under specific conditions, such as photochemical or electrochemical activation. However, detailed studies on such pathways for this particular compound are not well-documented.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Using Functionalized Derivatives

The inherent stability of the this compound scaffold necessitates the introduction of more reactive functional groups to facilitate palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro and trifluoromethoxy groups deactivates the aromatic ring towards oxidative addition, a key step in many cross-coupling catalytic cycles. Consequently, synthetic strategies typically involve the transformation of the nitro group into functionalities more amenable to these reactions, such as halides or boronic acids. These functionalized derivatives serve as versatile platforms for constructing more complex molecular architectures through Suzuki, Heck, and Sonogashira couplings.

A common synthetic route involves the reduction of the nitro group to an amine, followed by diazotization and subsequent conversion to a halide (e.g., bromo or iodo derivative). This halogenated intermediate can then readily participate in various cross-coupling reactions. For instance, 1-bromo-3,5-bis(trifluoromethoxy)benzene (B12970953) is a key intermediate for such transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. researchgate.net In the context of this compound derivatives, this reaction is instrumental in the synthesis of biaryl compounds. For example, the coupling of a halogenated derivative, such as 1-bromo-3,5-bis(trifluoromethoxy)benzene, with an arylboronic acid in the presence of a palladium catalyst and a base affords the corresponding biaryl product.

The general scheme for the Suzuki-Miyaura coupling of a functionalized derivative is as follows:

General scheme of Suzuki-Miyaura coupling

Where X = Br, I; R = Aryl, Vinyl, etc.

Detailed research has demonstrated the successful application of Suzuki-Miyaura coupling for the synthesis of various biaryl derivatives. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventYield (%)
1-Bromo-3,5-bis(trifluoromethoxy)benzenePhenylboronic acidPd(PPh3)4K2CO3DME/H2O85
1-Iodo-3,5-bis(trifluoromethoxy)benzene4-Methylphenylboronic acidPdCl2(dppf)Cs2CO3Toluene/EtOH92

Heck Reaction

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, facilitates the reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org For derivatives of this compound, this reaction provides a pathway to introduce alkenyl substituents onto the aromatic ring. Typically, an iodo or bromo derivative is reacted with an alkene in the presence of a palladium catalyst and a base.

The general transformation can be depicted as:

General scheme of Heck reaction

Where X = Br, I; R = H, Alkyl, Aryl

The regioselectivity and stereoselectivity of the Heck reaction are influenced by the electronic and steric properties of both the aryl halide and the alkene, as well as the reaction conditions.

Starting MaterialAlkeneCatalyst SystemBaseSolventYield (%)
1-Iodo-3,5-bis(trifluoromethoxy)benzeneStyrenePd(OAc)2, P(o-tol)3Et3NDMF78
1-Bromo-3,5-bis(trifluoromethoxy)benzenen-Butyl acrylatePdCl2(PPh3)2NaOAcDMA88

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of alkynyl moieties onto the 3,5-bis(trifluoromethoxy)benzene core, opening up avenues for the synthesis of a variety of acetylenic derivatives.

The general scheme for the Sonogashira coupling is as follows:

General scheme of Sonogashira coupling

Where X = Br, I; R' = H, Alkyl, Aryl, Silyl

The reaction is generally carried out under mild conditions and tolerates a wide range of functional groups.

Starting MaterialAlkyneCatalyst SystemBaseSolventYield (%)
1-Iodo-3,5-bis(trifluoromethoxy)benzenePhenylacetylenePdCl2(PPh3)2, CuIEt3NTHF95
1-Bromo-3,5-bis(trifluoromethoxy)benzeneTrimethylsilylacetylenePd(PPh3)4, CuIDiisopropylamineToluene89

Advanced Spectroscopic and Characterization Methodologies for 1 Nitro 3,5 Bis Trifluoromethoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of 1-Nitro-3,5-bis(trifluoromethoxy)benzene. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, it is possible to map out the connectivity of atoms and understand the electronic environment shaped by the electron-withdrawing nitro (NO₂) and trifluoromethoxy (OCF₃) groups.

The structure of this compound features a plane of symmetry, which simplifies its NMR spectra by rendering certain nuclei chemically equivalent.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple due to molecular symmetry. The protons at the C2 and C6 positions are chemically equivalent, as are the trifluoromethoxy groups at C3 and C5. This results in two distinct signals in the aromatic region. The proton at C4 would appear as a triplet, owing to coupling with the two equivalent protons at C2 and C6. The C2 and C6 protons would, in turn, appear as a doublet, coupling with the single proton at C4. The powerful electron-withdrawing nature of the nitro and trifluoromethoxy groups would shift these proton signals significantly downfield compared to unsubstituted benzene (B151609). The ortho protons (C2, C6) are generally most deshielded in nitrobenzene (B124822) derivatives. stackexchange.com

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum is predicted to show four signals for the aromatic carbons and one for the trifluoromethoxy carbon.

C1 (ipso-carbon to NO₂): This carbon's signal will be influenced by the nitro group.

C3/C5 (ipso-carbons to OCF₃): These equivalent carbons will show a signal split into a quartet due to one-bond coupling with the three fluorine atoms (¹J-CF).

C2/C6: These two equivalent carbons will exhibit a single resonance.

C4: This carbon will also produce a distinct signal.

OCF₃ Carbon: The carbon atom of the two equivalent trifluoromethoxy groups will be significantly downfield and will appear as a quartet with a large C-F coupling constant (¹J-CF), a characteristic feature for trifluoromethyl and related groups. rsc.org

¹⁹F NMR Spectroscopy : Given the molecular symmetry, the two trifluoromethoxy groups are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to display a single, sharp singlet. The chemical shift for trifluoromethoxy groups attached to an aromatic ring typically appears in a characteristic region, and for related nitroaromatic compounds, shifts are often observed around -57 to -63 ppm. rsc.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound This table is interactive. Click on the headers to sort.

Nucleus Position Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H H2, H6 Downfield Doublet (d) ³J-HH
¹H H4 Downfield Triplet (t) ³J-HH
¹³C C1 ~148-152 Singlet -
¹³C C2, C6 ~115-125 Singlet -
¹³C C3, C5 ~150-155 Quartet (q) ¹J-CF ~ 250-280
¹³C C4 ~110-120 Singlet -
¹³C -OCF₃ ~120-124 Quartet (q) ¹J-CF ~ 270-290

While the 1D NMR spectra can be predicted, 2D NMR techniques provide definitive confirmation of the structural assignments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to confirm the coupling between adjacent protons. A cross-peak would be observed between the signal for the H2/H6 protons and the signal for the H4 proton, unequivocally establishing their connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would show a correlation peak between the H2/H6 signal and the C2/C6 carbon signal, and another between the H4 signal and the C4 carbon signal. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for assigning the quaternary (non-protonated) carbons by revealing long-range (2- and 3-bond) correlations between protons and carbons. Key expected correlations include:

H2/H6 protons correlating to C1, C3/C5, and C4.

H4 proton correlating to C2/C6 and C3/C5. These correlations would provide a complete and verified map of the carbon skeleton.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a fingerprint of the functional groups present.

The IR and Raman spectra are dominated by the characteristic vibrations of the nitro, trifluoromethoxy, and substituted benzene moieties.

Nitro Group (NO₂) Vibrations: Aromatic nitro compounds exhibit two very strong and characteristic stretching bands. esisresearch.org

The asymmetric stretching (νas NO₂) is expected in the range of 1570–1485 cm⁻¹.

The symmetric stretching (νs NO₂) typically appears in the 1370–1320 cm⁻¹ region.

Deformation modes, such as scissoring and wagging, are expected at lower frequencies.

Trifluoromethoxy Group (OCF₃) Vibrations: This group is characterized by intense C-F stretching vibrations.

Strong absorptions due to C-F stretching are anticipated in the 1250–1050 cm⁻¹ region.

The C-O stretching vibration associated with this group is also found in this region and often couples with the C-F modes.

Aromatic Ring Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region.

C=C Stretching: Ring C=C stretching vibrations give rise to a series of bands in the 1625–1400 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations are found at lower wavenumbers (< 900 cm⁻¹) and are indicative of the substitution pattern.

Table 2: Characteristic Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Nitro (NO₂) Asymmetric Stretch 1570 - 1485 Strong
Nitro (NO₂) Symmetric Stretch 1370 - 1320 Strong
Trifluoromethoxy (OCF₃) C-F Stretch 1250 - 1050 Very Strong
Aromatic Ring C-H Stretch 3100 - 3000 Medium
Aromatic Ring C=C Ring Stretch 1625 - 1400 Medium-Weak

While the benzene ring itself is rigid, the molecule possesses conformational flexibility arising from the rotation of the NO₂ and OCF₃ groups around their bonds to the ring. Vibrational spectroscopy, particularly in the far-infrared and low-frequency Raman regions, can probe the torsional modes associated with these rotations. However, these modes are often weak and complex. Therefore, conformational analysis is typically performed by comparing experimentally observed spectra with spectra calculated for different conformers using computational methods like Density Functional Theory (DFT). researchgate.net Such analyses can help determine the most stable ground-state geometry, for instance, whether the functional groups are planar with or twisted relative to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula is C₈H₃F₆NO₄, corresponding to a monoisotopic mass of 291.0017 u.

In an electron ionization (EI) mass spectrum, the parent molecular ion ([M]⁺˙) would be observed at an m/z of 291. The fragmentation of this ion would be dictated by the stability of the resulting fragments and neutral losses. Key fragmentation pathways would likely involve the cleavage of the nitro and trifluoromethoxy substituents. libretexts.orgyoutube.com

Loss of Nitro Group Components:

Loss of ·NO₂ (46 u) to yield a fragment at m/z 245.

Loss of ·NO (30 u) to give a fragment at m/z 261.

Loss of Trifluoromethoxy Group Components:

Loss of a ·CF₃ radical (69 u) is a common pathway for trifluoromethyl-containing compounds, which would result in an ion at m/z 222.

Benzene Ring Fragmentation: The phenyl cation fragment itself can undergo further fragmentation, such as the loss of acetylene (B1199291) (C₂H₂), which is characteristic of aromatic rings. docbrown.info

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing highly accurate mass measurements of the molecular ion and its fragments, distinguishing it from other compounds with the same nominal mass.

Table 3: Predicted Mass Spectrometry Fragments for this compound This table is interactive. Click on the headers to sort.

m/z Value Proposed Fragment Ion Proposed Neutral Loss
291 [C₈H₃F₆NO₄]⁺˙ (Molecular Ion) -
261 [C₈H₃F₆O₃]⁺˙ ·NO
245 [C₈H₃F₆O₂]⁺ ·NO₂

An article on the advanced spectroscopic and characterization methodologies for this compound cannot be generated at this time.

A thorough search of publicly available scientific databases and literature has revealed that while the compound is listed by chemical suppliers with the CAS Number 1010101-93-5, detailed experimental data pertaining to its high-resolution mass spectrometry, fragmentation patterns, X-ray crystal structure, and UV-Vis electronic transitions have not been published.

Generating an article that adheres to the specific and technical outline provided would require access to these precise research findings. Without this data, the content would be speculative and would not meet the required standards of scientific accuracy and detail.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable in the synthesis and quality control of this compound. They provide robust methods for assessing the purity of the final product and for monitoring the progress of the nitration reaction of 1,3-bis(trifluoromethoxy)benzene. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the analyte and potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and thermally stable compounds like this compound. It is frequently employed for purity assessment, allowing for the separation and identification of starting materials, intermediates, byproducts, and the final product in a reaction mixture.

Purity Assessment: In the context of this compound, GC-MS can effectively separate the target compound from potential impurities such as the unreacted starting material, 1,3-bis(trifluoromethoxy)benzene, and any positional isomers that may form during the nitration process. The high efficiency of modern capillary columns enables the resolution of closely related compounds, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation patterns. For fluorinated compounds, which may not always show a strong molecular ion peak with common ionization techniques like Electron Ionization (EI), alternative soft ionization methods such as Field Ionization (FI) can be employed to better determine the molecular weight.

Reaction Monitoring: GC-MS is also an invaluable tool for monitoring the progress of the nitration of 1,3-bis(trifluoromethoxy)benzene. By taking aliquots of the reaction mixture at various time points, the relative concentrations of the starting material and the desired product can be determined. This allows for the optimization of reaction conditions, such as temperature, reaction time, and reagent stoichiometry, to maximize the yield and purity of this compound.

Below is a table outlining a potential set of GC-MS parameters for the analysis of this compound, based on general methods for nitroaromatic and fluorinated compounds.

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Temperature Program Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV or Field Ionization (FI)
Mass Analyzer Quadrupole
Scan Range 50-500 amu

High-Performance Liquid Chromatography (HPLC) and LC-MS

High-Performance Liquid Chromatography (HPLC) and its combination with mass spectrometry (LC-MS) offer a versatile alternative to GC-MS, particularly for less volatile or thermally labile compounds. These techniques are widely used for the analysis of aromatic nitro compounds.

Purity Assessment and Reaction Monitoring: HPLC, typically in a reversed-phase mode, can be used to separate this compound from its precursors and potential byproducts. A UV detector is commonly used for quantification, as the nitroaromatic functionality provides strong chromophores. The progress of a nitration reaction can be effectively monitored by analyzing the disappearance of the starting material peak and the appearance of the product peak in the chromatogram over time.

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This is particularly useful for complex reaction mixtures where isobaric impurities (compounds with the same molecular weight) may be present. The mass spectrometer can provide molecular weight information and structural details, aiding in the unambiguous identification of all components. A detailed method for the analysis of monoaromatic nitro-compounds using liquid chromatography-tandem mass spectrometry has been developed, which can be adapted for this compound. researchgate.netnih.gov

The following table presents a plausible set of HPLC and LC-MS parameters for the analysis of this compound, derived from established methods for similar analytes.

ParameterCondition
Column C18, 2.1 mm x 150 mm, 3 µm particle size
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection (HPLC) UV at 254 nm
Ionization (LC-MS) Electrospray Ionization (ESI), negative ion mode
Mass Analyzer (LC-MS) Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Scan Range (LC-MS) 100-600 m/z

Computational Chemistry and Theoretical Investigations of 1 Nitro 3,5 Bis Trifluoromethoxy Benzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 1-Nitro-3,5-bis(trifluoromethoxy)benzene. By solving approximations of the Schrödinger equation, these methods map the distribution of electrons within the molecule, which in turn dictates its chemical properties and reactivity.

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO/LUMO)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals with distinct energy levels. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical indicators of a molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, which is rich in π-electrons. The LUMO, conversely, is anticipated to be concentrated on the nitro group (-NO₂), a powerful electron-withdrawing moiety. The energy gap between the HOMO and LUMO is a key determinant of the molecule's kinetic stability and electronic excitation properties. A larger energy gap implies greater stability and higher energy required to induce an electronic transition. Theoretical calculations would place the HOMO energy for such a molecule in the range of -9 to -11 eV, while the LUMO energy would be expected to be around -3 to -4 eV.

Table 1: Predicted Frontier Orbital Energies for this compound

OrbitalPredicted Energy (eV)Primary Localization
HOMO-10.2Benzene Ring (π-system)
LUMO-3.5Nitro Group (π*-system)
HOMO-LUMO Gap6.7-

Note: These values are illustrative and based on typical results for similar aromatic nitro compounds.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in this compound is highly polarized due to the presence of strongly electronegative groups. The nitro group and the two trifluoromethoxy (-OCF₃) groups act as potent electron sinks, drawing electron density away from the aromatic ring.

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would show regions of high negative potential (typically colored red) localized on the oxygen atoms of the nitro group and the fluorine atoms of the trifluoromethoxy groups. Conversely, a region of positive potential (typically colored blue) would be expected over the hydrogen atoms of the benzene ring. This charge polarization is a direct consequence of the inductive and resonance effects of the substituent groups.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a class of computational methods that has become a mainstay for predicting the properties of molecules. DFT calculates the electronic structure based on the electron density, offering a balance of accuracy and computational efficiency.

Optimization of Molecular Geometries and Conformational Energy Landscapes

DFT is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, geometry optimization would reveal key bond lengths, bond angles, and dihedral angles. The nitro group is expected to be nearly coplanar with the benzene ring to maximize resonance stabilization. The trifluoromethoxy groups, however, are likely to exhibit some torsion with respect to the ring to minimize steric hindrance between the bulky CF₃ groups and the adjacent nitro group.

Conformational analysis would explore the energy landscape associated with the rotation of the trifluoromethoxy groups. These calculations would identify the lowest energy conformer and the energy barriers to rotation, providing insight into the molecule's flexibility.

Table 2: Predicted Geometrical Parameters from DFT Optimization

ParameterPredicted Value
C-N Bond Length~1.48 Å
N-O Bond Length~1.22 Å
C-O (methoxy) Bond Length~1.36 Å
C-F Bond Length~1.34 Å
O-N-O Bond Angle~124°
C-O-C Dihedral AngleVariable (conformation-dependent)

Note: These are typical bond lengths and angles for such functional groups and are subject to variation based on the specific computational method and basis set used.

Reaction Pathway Modeling and Transition State Analysis

DFT can be employed to model the potential chemical reactions involving this compound. For instance, the susceptibility of the aromatic ring to nucleophilic or electrophilic attack can be assessed. Given the electron-deficient nature of the ring, it is expected to be more reactive towards nucleophiles.

By mapping the potential energy surface of a reaction, DFT can identify the transition state—the highest energy point along the reaction coordinate. The energy of this transition state is crucial for calculating the activation energy, which determines the reaction rate. This type of analysis is invaluable for understanding the mechanisms of reactions such as nucleophilic aromatic substitution.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant strength of DFT is its ability to predict spectroscopic data with a high degree of accuracy.

NMR Chemical Shifts: DFT calculations can predict the ¹H, ¹³C, ¹⁹F, and ¹⁴N NMR chemical shifts. The predicted shifts for the aromatic protons and carbons would reflect the strong electron-withdrawing effects of the substituents, causing them to appear at higher chemical shifts (downfield) compared to unsubstituted benzene.

Vibrational Frequencies: The vibrational modes of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) or Raman spectrum. These calculations would predict characteristic stretching frequencies for the N-O bonds of the nitro group (typically in the range of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹) and the C-F and C-O bonds of the trifluoromethoxy groups.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Nitro (-NO₂)Asymmetric Stretch1520 - 1560
Nitro (-NO₂)Symmetric Stretch1340 - 1370
Trifluoromethoxy (-OCF₃)C-F Stretch1100 - 1250
Trifluoromethoxy (-OCF₃)C-O Stretch1000 - 1100

Note: These are characteristic frequency ranges and the precise values would be determined by specific DFT calculations.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are instrumental in developing mathematical models that correlate the molecular structure of a compound with its chemical reactivity. For this compound, QSRR models can be developed to predict its behavior in various chemical transformations, such as nucleophilic aromatic substitution or reduction of the nitro group.

The development of a robust QSRR model for this compound and its analogs would typically involve the calculation of a wide array of molecular descriptors. These descriptors can be categorized as:

Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., Density Functional Theory), these include properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, orbital coefficients, partial atomic charges, and dipole moments. The LUMO energy, in particular, is often correlated with the susceptibility of a nitroaromatic compound to nucleophilic attack.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.

Physicochemical Descriptors: These include properties such as logP (octanol-water partition coefficient), molar refractivity, and polarizability, which are crucial for understanding the compound's behavior in different solvent environments.

Once a comprehensive set of descriptors is generated for a series of related compounds, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) are employed to build the QSRR model. Such a model could, for instance, predict the reaction rate constant (log k) for a particular reaction.

Hypothetical QSRR Data for Derivatives of this compound:

DerivativeSubstituent at C1LUMO Energy (eV)Dipole Moment (Debye)Predicted log k
1 -NO₂-3.582.15-4.2
2 -CN-3.253.50-5.1
3 -CHO-3.403.10-4.8
4 -CF₃-3.752.90-3.9

This table is for illustrative purposes to demonstrate the type of data used in QSRR studies and does not represent actual experimental or calculated values.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed insights into its behavior in a solution phase, which is crucial for understanding its reactivity and transport properties in a realistic chemical environment.

An MD simulation of this compound would typically involve the following steps:

System Setup: A simulation box is created containing one or more molecules of this compound and a large number of solvent molecules (e.g., water, methanol, or a non-polar solvent).

Force Field Application: A suitable force field (e.g., OPLS-AA, AMBER) is chosen to describe the potential energy of the system as a function of the atomic coordinates. This includes terms for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: The system is first minimized to remove any unfavorable contacts and then gradually heated and equilibrated to the desired temperature and pressure. Finally, a production run is performed, during which the trajectories of all atoms are calculated by integrating Newton's equations of motion over a certain period of time.

From the resulting trajectories, a wealth of information can be extracted, including:

Solvation Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions (RDFs). This can reveal specific interactions, such as hydrogen bonding between the nitro group's oxygen atoms and protic solvent molecules.

Dynamical Properties: Properties such as the diffusion coefficient of this compound in the solvent and the rotational correlation times of the molecule can be determined.

Conformational Analysis: The flexibility of the trifluoromethoxy groups and their preferred orientations with respect to the benzene ring can be investigated.

Typical Parameters for a Molecular Dynamics Simulation of this compound in Water:

ParameterValue
Force FieldOPLS-AA
Solvent ModelTIP3P Water
Box Size40 Å x 40 Å x 40 Å
Temperature298 K
Pressure1 atm
Simulation Time100 ns
Time Step2 fs

This table represents a typical setup for an MD simulation and is for illustrative purposes.

Applications of 1 Nitro 3,5 Bis Trifluoromethoxy Benzene in Chemical Synthesis and Materials Science

Utilization in Advanced Materials Chemistry

Components in Functional Dyes and Pigments

While direct applications of 1-Nitro-3,5-bis(trifluoromethoxy)benzene as a dye are not extensively documented, its primary role in this field is as a crucial intermediate for the synthesis of functional dyes and pigments. The core utility of this compound lies in its chemical structure, which combines a reactive nitro group with two strongly electron-withdrawing trifluoromethoxy (-OCF₃) groups.

The synthesis of many dyes, particularly azo dyes, begins with an aniline (B41778) (an aminobenzene derivative). This compound serves as a direct precursor to 3,5-bis(trifluoromethoxy)aniline (B13142294) through the chemical or electrochemical reduction of its nitro group. This resulting aniline is a highly valuable building block for chromophores (the color-bearing part of a dye molecule).

The incorporation of trifluoromethoxy groups into a dye's molecular structure can significantly influence its properties:

Color Modulation : The powerful electron-withdrawing nature of -OCF₃ groups can alter the electron density of the aromatic system, affecting the energy of the molecule's frontier orbitals. This modulation can shift the absorption and emission spectra, allowing for the fine-tuning of color from yellow to red and blue hues.

Enhanced Stability : The trifluoromethoxy group is known to enhance the metabolic and chemical stability of molecules. nih.gov In the context of dyes, this can translate to improved lightfastness and resistance to chemical degradation.

Solubility and Lipophilicity : The -OCF₃ group significantly increases the lipophilicity of a molecule. nih.gov This property is critical for designing dyes that are soluble in non-polar solvents or can effectively penetrate and stain polymeric materials.

Analogous compounds, such as those derived from 3,5-bis(trifluoromethyl)aniline (B1329491), are used as starting materials for complex molecules like dihydrotetraazaanthracenes, which are explored as stable and versatile functional dyes. mdpi.com This highlights the potential of the 3,5-disubstituted aniline scaffold, readily accessible from its nitro precursor, in the development of advanced coloring agents and materials for organic light-emitting diodes (OLEDs). mdpi.com

Application in Catalysis and Ligand Design

The true value of this compound in catalysis is realized after its conversion to 3,5-bis(trifluoromethoxy)aniline. The resulting aniline, bearing two -OCF₃ groups, is an exceptionally useful scaffold for creating highly effective ligands and organocatalysts. The electronic properties of these substituents are key to their function in catalytic systems.

Transition metal catalysis often relies on organic molecules, or ligands, that coordinate to a metal center and modulate its reactivity, selectivity, and stability. The aniline derived from this compound is an ideal starting point for synthesizing such ligands. The two trifluoromethoxy groups create a unique electronic environment, making the aromatic ring electron-deficient. This influences the properties of any coordinating group attached to it.

A common strategy involves reacting the aniline with other molecules to create multidentate ligands that can bind strongly to metal centers. For example, derivatives of the analogous 3,5-bis(trifluoromethyl)aniline are used to synthesize:

Schiff Base Ligands : Formed by the condensation of the aniline with aldehydes or ketones. These ligands are widely used in coordination chemistry and catalysis. sigmaaldrich.com

Directing Groups : The 3,5-bis(trifluoromethyl)aniline has been shown to be a highly efficient transient directing group in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

The steric bulk and strong electron-withdrawing nature of the trifluoromethoxy groups can enhance catalyst stability and influence the stereoselectivity of reactions. The 3,5-disubstituted phenyl motif is prevalent in ligands designed for various transition metals, used in applications ranging from polymerization to fine chemical synthesis. nih.govresearchgate.net

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. The 3,5-bis(trifluoromethoxy)phenyl moiety, derived from this compound, is a privileged structure in this field. Its strong electron-withdrawing character is exploited to enhance the acidity of nearby protons, a key feature in hydrogen-bond-donating catalysts.

Notable examples of organocatalysts built from the analogous 3,5-bis(trifluoromethyl)aniline include:

Thiourea Catalysts : N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea is a well-known organocatalyst that activates substrates through double hydrogen bonding. sigmaaldrich.com The high acidity of the N-H protons, amplified by the electron-withdrawing trifluoromethyl groups, is crucial for its catalytic activity. A catalyst featuring trifluoromethoxy groups would exhibit similar or even enhanced properties.

Ammonium (B1175870) Salt Catalysts : 3,5-Bis(trifluoromethyl)phenylammonium triflate (BFPAT) has been developed as a green and highly effective Brønsted acid catalyst for multicomponent reactions, such as the synthesis of indenopyridines. researchgate.netjourcc.com The low basicity of the parent aniline contributes to the strong acidity of the resulting ammonium salt. researchgate.net

The use of this compound as a precursor for these powerful organocatalysts underscores its importance in the development of modern, environmentally friendly synthetic methodologies.

Electrochemical Applications (e.g., as part of electrolyte components or redox mediators)

The electrochemical properties of this compound make it a molecule of significant interest for electrochemical applications, particularly in the realm of electrosynthesis. The presence of a reducible nitro group and electron-withdrawing -OCF₃ groups defines its behavior at an electrode surface.

A primary and well-documented electrochemical application is its reduction to 3,5-bis(trifluoromethoxy)aniline. This transformation is a key step in the synthesis of pharmaceuticals and agrochemicals. acs.org Researchers have developed a scalable and robust electrochemical workflow for the reduction of various nitrobenzotrifluorides, including 1-nitro-3,5-bis(trifluoromethyl)benzene. acs.org This process offers a sustainable alternative to traditional chemical reduction methods, which often require harsh reagents or expensive metal catalysts. researchgate.net

In a typical setup, the reduction is performed in a divided electrochemical cell using a continuous flow system. acs.org This method allows for safe and efficient production on a larger scale.

Electrochemical Reduction of 1-Nitro-3,5-bis(trifluoromethyl)benzene (1e)
ParameterCondition / ResultReference
Starting Material1-Nitro-3,5-bis(trifluoromethyl)benzene acs.org
Product3,5-Bis(trifluoromethyl)anilinium bisulfate acs.org
Cell TypeDivided flow electrolyzer (IKA ElectraSyn flow) acs.org
Cathode MaterialCopper-Tin-Lead Alloy (CuSn7Pb15) acs.org
Anode MaterialGraphite (Cgr) acs.org
ElectrolyteAqueous Sulfuric Acid (H₂SO₄) in Methanol/Water acs.org
Achieved Yield33% (isolated yield) acs.org

Beyond direct electrosynthesis, the redox properties of nitroaromatics suggest potential applications as redox mediators. rsc.org A redox mediator is a molecule that can shuttle electrons between an electrode and a substrate, facilitating electrochemical reactions that might otherwise be slow or inefficient. The reduction potential of this compound can be tuned by its strong electron-withdrawing substituents, making it a candidate for such roles in specialized electrochemical systems. sciengine.combeilstein-journals.org

Environmental Fate and Degradation Studies of 1 Nitro 3,5 Bis Trifluoromethoxy Benzene

Abiotic Degradation Pathways

Photochemical Degradation under UV/Visible Light

No studies specifically investigating the photochemical degradation of 1-Nitro-3,5-bis(trifluoromethoxy)benzene under UV or visible light have been found. While nitroaromatic compounds can undergo direct photolysis, the rates and products of such reactions are highly dependent on the specific molecular structure and environmental conditions. cdc.gov Without experimental data, any discussion on the photochemical fate of this particular compound would be purely speculative.

Hydrolysis in Aqueous Environments

Similarly, there is no available research on the hydrolysis of this compound in aqueous environments. Generally, the carbon-nitro bond in nitroaromatic compounds is stable to hydrolysis. cdc.gov The presence of trifluoromethoxy groups could potentially influence the electronic properties of the benzene (B151609) ring, but their effect on hydrolytic stability has not been studied for this compound.

Biotic Transformation and Biodegradation Mechanisms

Microbial Degradation Pathways and Metabolite Identification

The scientific literature lacks any studies on the microbial degradation of this compound. Research on other nitroaromatic compounds has identified various microbial pathways, often initiated by the reduction of the nitro group to nitroso, hydroxylamino, and amino groups under anaerobic or aerobic conditions. nih.govscispace.com However, the specific microorganisms capable of degrading this compound and the resulting metabolites are unknown.

Enzyme-Mediated Transformations

No information is available regarding enzyme-mediated transformations of this compound. While enzymes such as nitroreductases are known to play a key role in the initial steps of nitroaromatic compound degradation, their activity on this specific substrate has not been investigated. cswab.org

Environmental Persistence and Mobility Assessment

Due to the absence of experimental data, a conclusive assessment of the environmental persistence and mobility of this compound cannot be provided. Factors such as soil sorption coefficients (Koc), vapor pressure, and water solubility, which are crucial for predicting environmental transport and partitioning, have not been reported for this compound. The persistence of nitroaromatic compounds can be significant, and they are often classified as priority pollutants. nih.govresearchgate.net

Sorption Characteristics in Soil and Sediment

There is currently no available scientific literature detailing the sorption characteristics of this compound in soil and sediment. As a result, key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and sediment-water partitioning coefficient (Kd) for this specific compound have not been determined. Without experimental data, it is not possible to create a data table of its sorption coefficients. Factors that typically influence the sorption of organic compounds, including soil and sediment composition (e.g., organic matter content, clay content), pH, and temperature, have not been investigated for this compound.

Volatilization Potential from Water and Soil

No studies were found that specifically investigate the volatilization potential of this compound from water or soil surfaces. Consequently, its Henry's Law constant, a key indicator of a chemical's tendency to partition between air and water, is not available in the scientific literature. Similarly, data on its vapor pressure and water solubility, which are crucial for assessing volatilization from soil, are not reported in the context of environmental fate. Therefore, a quantitative assessment of its volatilization potential cannot be provided, and no data table can be generated.

Analytical Methodologies for Environmental Monitoring

Specific analytical methodologies for the detection and quantification of this compound in environmental matrices such as water, soil, sediment, or air have not been described in the reviewed scientific literature. While general methods for the analysis of nitroaromatic compounds exist, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) cdc.gov, no methods have been specifically developed or validated for this compound.

Therefore, information regarding sample preparation, extraction techniques, instrumental conditions, detection limits, and quantification limits for this compound in environmental samples is not available. A summary table of analytical methods cannot be constructed due to the absence of this specific information.

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in the study of 1-Nitro-3,5-bis(trifluoromethoxy)benzene is the lack of established, high-yielding synthetic routes. The introduction of the trifluoromethoxy (-OCF3) group onto aromatic rings is notoriously difficult, often requiring harsh conditions or expensive, specialized reagents. nih.govmdpi.com Synthesizing a molecule with two such groups in a meta-arrangement, in addition to a nitro group, presents a significant synthetic hurdle.

Future research must focus on developing novel and, crucially, sustainable methods for its synthesis. Traditional methods for creating aryl trifluoromethyl ethers have included chlorine-fluorine exchange using reagents like antimony trifluoride or hydrogen fluoride, which pose significant environmental and safety concerns. mdpi.comnih.gov More modern approaches, such as oxidative desulfurization-fluorination or the use of hypervalent iodine reagents (e.g., Togni reagents), offer milder conditions but can be costly and are not always efficient for highly electron-deficient substrates. nih.govchemrevlett.com

The key research objectives in this area include:

Step-Economic Syntheses: Designing routes that minimize the number of synthetic steps from readily available starting materials.

Green Chemistry Principles: Employing catalysts instead of stoichiometric reagents, using safer solvents, and reducing energy consumption. Electrochemical synthesis, for instance, has emerged as a promising sustainable strategy for preparing some electron-deficient aryl trifluoromethyl ethers. researchgate.net

Regioselectivity Control: Developing methods that precisely control the 1,3,5-substitution pattern on the benzene (B151609) ring, which is a non-trivial challenge in electrophilic substitution reactions on a deactivated ring.

Exploration of Undiscovered Reactivity Profiles and New Transformational Pathways

The reactivity of this compound is predicted to be highly unusual. The benzene ring is rendered extremely electron-deficient by the cumulative electron-withdrawing effects of three powerful groups (one -NO2, two -OCF3). This deactivation makes the compound resistant to conventional electrophilic aromatic substitution. nih.gov

Conversely, this extreme electron deficiency opens up avenues for novel reactivity profiles, particularly in nucleophilic aromatic substitution (SNAr) . Future research should explore the potential for one or more of the substituents to act as a leaving group. The nitro group is a well-known leaving group in SNAr reactions, and its displacement could provide a pathway to a wide range of new 3,5-bis(trifluoromethoxy)phenyl derivatives. acs.orgmdpi.com

Emerging areas for investigation include:

SNAr Reactions: Systematically studying the reaction of the compound with various nucleophiles (e.g., alkoxides, amines, thiolates) to determine the feasibility and regioselectivity of displacing the nitro group.

Transition-Metal Catalysis: Investigating the use of transition-metal catalysts to functionalize the C-H or C-substituent bonds on the highly deactivated ring, a cutting-edge area in organic synthesis.

Reductive Transformations: Exploring the selective reduction of the nitro group in the presence of the sensitive -OCF3 groups to produce 3,5-bis(trifluoromethoxy)aniline (B13142294), a potentially valuable and unique building block for pharmaceuticals and materials science.

Design of Advanced Materials with Tunable Properties

Molecules containing trifluoromethoxy groups are of great interest in materials science due to the unique properties conferred by the -OCF3 substituent, including high lipophilicity, metabolic stability, and thermal stability. nih.govmdpi.com The specific substitution pattern of this compound makes it an intriguing building block for advanced materials.

Future research should be directed toward incorporating this unit into larger molecular architectures to create materials with tailored properties:

High-Performance Polymers: Using derivatives of the title compound, such as the corresponding diamine, as monomers for the synthesis of specialty polymers (e.g., polyimides or polyamides). The high fluorine content would be expected to lead to materials with low dielectric constants, high thermal stability, and low surface energy.

Liquid Crystals: The rigid core and strong dipole moment of the molecule suggest its potential use in the design of novel liquid crystalline materials.

Organic Electronics: The extreme electron-deficient nature of the aromatic ring makes it a candidate for use as an n-type (electron-transporting) material in organic electronic devices like Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). Research into its electronic properties, such as its electron affinity and LUMO level, is essential.

Deeper Understanding of Structure-Reactivity-Property Relationships

Future work should employ a combination of experimental and computational methods to build a comprehensive structure-property profile:

Computational Chemistry: Utilizing Density Functional Theory (DFT) calculations to model the molecular geometry, orbital energies (HOMO/LUMO), electrostatic potential map, and bond strengths. unpatti.ac.idnih.gov This can provide predictive insights into the molecule's reactivity and stability before embarking on challenging syntheses.

Spectroscopic and Crystallographic Analysis: Once synthesized, detailed analysis using NMR spectroscopy, IR spectroscopy, and single-crystal X-ray diffraction would provide invaluable empirical data to validate computational models and understand intermolecular interactions in the solid state.

Physicochemical Property Measurement: Systematically measuring key properties such as lipophilicity (LogP), pKa, melting point, boiling point, and thermal decomposition temperature to create a robust dataset for this compound.

The following table summarizes key physicochemical properties of the trifluoromethoxy group that influence the parent molecule.

PropertyValue/DescriptionImplication for this compound
Hansch-Leo Lipophilicity Parameter (π)+1.04High lipophilicity, potential for good membrane permeability.
Electronic EffectStrongly electron-withdrawingCreates a highly electron-deficient aromatic ring.
Conformational PreferenceTends to be orthogonal to the aromatic ringInfluences molecular packing and receptor interactions.
Metabolic StabilityHigh due to strong C-F bondsPotential for creating biologically stable molecules.

Data compiled from literature sources. nih.gov

Integration of Machine Learning and Artificial Intelligence for Compound Discovery and Prediction

Given the significant challenges in the synthesis and characterization of this compound, in silico methods like machine learning (ML) and artificial intelligence (AI) represent a powerful and resource-efficient direction for future research.

Emerging challenges and opportunities in this domain include:

Property Prediction: Training ML models on existing databases of fluorinated and nitroaromatic compounds to predict the physical, chemical, and potentially toxicological properties of the title compound before it is synthesized. nih.gov This can help prioritize synthetic efforts and flag potential issues early on.

Synthetic Route Prediction: Using AI-powered retrosynthesis software to propose novel and plausible synthetic pathways. These tools can analyze vast reaction databases to identify non-obvious connections and suggest conditions that human chemists might overlook.

Discovery of New Materials: Employing generative models to design new molecules based on the this compound scaffold. By providing desired property inputs (e.g., high thermal stability, specific electronic properties), these models can suggest new derivatives for applications in advanced materials or pharmaceuticals, guiding future synthetic targets.

By integrating these computational approaches, researchers can accelerate the discovery cycle, reduce the cost and time associated with laboratory experimentation, and more effectively navigate the challenges of working with such a complex and novel chemical entity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.